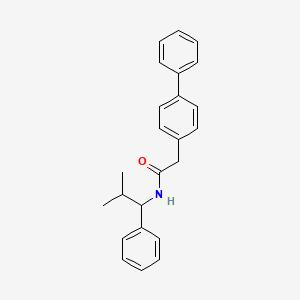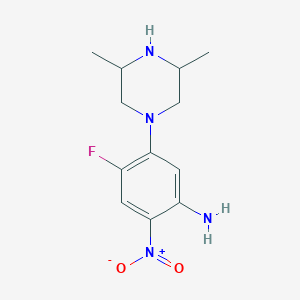
4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE
描述
4-(1,3-Benzodioxol-5-yl)-1-cyclopentyl-3-phenoxy-2-azetidinone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,3-benzodioxole moiety, cyclopentyl group, phenoxy group, and azetidinone ring makes it a versatile molecule for chemical modifications and biological evaluations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3-benzodioxole moiety, which can be synthesized from catechol and methylene chloride under acidic conditions. The cyclopentyl group can be introduced via a Grignard reaction with cyclopentylmagnesium bromide. The phenoxy group is often incorporated through a nucleophilic substitution reaction using phenol and an appropriate leaving group. Finally, the azetidinone ring is formed through a cyclization reaction, often involving a β-lactam precursor .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste .
化学反应分析
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-1-cyclopentyl-3-phenoxy-2-azetidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, strong acids or bases, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl derivatives: These compounds share the 1,3-benzodioxole moiety and have been studied for their antioxidant activity.
1-Benzodioxol-5-yl-indoles: These compounds have been evaluated for their anticancer activity and share structural similarities with the benzodioxole group.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-1-cyclopentyl-3-phenoxy-2-azetidinone is unique due to the combination of its functional groups and the azetidinone ring. This unique structure allows for diverse chemical modifications and potential biological activities that may not be present in similar compounds .
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-cyclopentyl-3-phenoxyazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-21-20(26-16-8-2-1-3-9-16)19(22(21)15-6-4-5-7-15)14-10-11-17-18(12-14)25-13-24-17/h1-3,8-12,15,19-20H,4-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMYCTUDIXVVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea](/img/structure/B4142084.png)
![2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride](/img/structure/B4142087.png)
![5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide](/img/structure/B4142093.png)

![9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4142109.png)

![2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride](/img/structure/B4142117.png)
![2-(1-adamantyl)-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B4142126.png)

![1-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B4142152.png)

![[4-[2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl] acetate](/img/structure/B4142174.png)

![16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B4142177.png)
